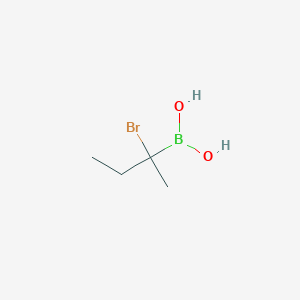

2-Bromo-butan-2-ylboronic acid

Description

BenchChem offers high-quality 2-Bromo-butan-2-ylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-butan-2-ylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-bromobutan-2-ylboronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10BBrO2/c1-3-4(2,6)5(7)8/h7-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJKNTFBWSZRCEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C(C)(CC)Br)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10BBrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis pathways for alpha-bromoalkylboronic acids

Technical Guide: Synthesis Pathways for -Bromoalkylboronic Acids

Executive Summary

1However, the synthesis of

Part 1: The Matteson Homologation (Direct Pathway)

The Matteson Homologation is the gold standard for stereoselective synthesis. Unlike the chloro-variant which utilizes dichloromethane (DCM), the bromo-variant requires dibromomethane .

Mechanistic Causality

The reaction relies on the formation of a nucleophilic carbenoid, (dibromomethyl)lithium (

-

Carbenoid Generation: Deprotonation of

. Critical Note: Unlike DCM, which can be deprotonated with -

"Ate" Complex Formation: The carbenoid adds to the boronic ester, forming a tetrahedral borate complex.[1]

-

Stereospecific Rearrangement: A 1,2-migration of the alkyl group occurs, displacing one bromide ion.[1] This step proceeds with inversion of configuration at the migrating carbon but retention of the chiral director's influence, resulting in high diastereoselectivity.

Visualization: The Matteson Mechanism

Figure 1: The mechanistic flow of the Matteson Homologation using dibromomethyllithium. Note the critical temperature control required prior to rearrangement.

Validated Protocol: Direct Synthesis via [1]

Safety Warning: (Dibromomethyl)lithium is unstable above -65°C. Exotherms can lead to decomposition or runaway reactions.[1]

Reagents:

-

Starting Boronic Ester (e.g., Pinanediol alkylboronate)[1]

-

Dibromomethane (

, 1.2 eq)[1] -

LDA (Lithium Diisopropylamide, 1.1 eq)[1]

-

Anhydrous THF[1]

-

Zinc Chloride (

, anhydrous, 0.5–1.0 eq) – Accelerator[1]

Step-by-Step Methodology:

-

System Prep: Flame-dry a 3-neck round-bottom flask under Argon. Cool to -78°C (Dry ice/Acetone).

-

Carbenoid Generation: Add anhydrous THF and dibromomethane. Add LDA dropwise over 20 minutes, maintaining internal temperature below -70°C. Stir for 10 minutes to form

.-

Expert Insight: Do not use

-BuLi directly; it causes Br-Li exchange on

-

-

Substrate Addition: Dissolve the boronic ester in minimal THF and add dropwise to the carbenoid solution at -78°C.

-

Ate-Complex Formation: Stir at -78°C for 1 hour. The solution typically turns pale yellow.[1]

-

Rearrangement Trigger:

-

Method A (Thermal): Allow the mixture to warm slowly to room temperature overnight.

-

Method B (Lewis Acid - Recommended): Add anhydrous

(dissolved in THF) at -78°C, then warm to 0°C. Zinc coordinates to the leaving bromide, accelerating migration and improving diastereomeric ratio (dr).[1]

-

-

Workup: Quench with saturated

. Extract with -

Purification: Flash chromatography (Silica). Note:

-Bromo esters are silica-sensitive; use deactivated silica or neutral alumina if degradation is observed.[1]

Part 2: The Finkelstein Conversion (Indirect Pathway)

For scale-up, the direct bromo-Matteson is often avoided due to the cryogenic requirements of

Strategic Logic

The

Advantages:

Protocol: Halogen Exchange[1]

Reagents:

Methodology:

Part 3: Comparative Data & Stability

The choice between Chloro and Bromo affects the downstream reaction kinetics.

| Feature | ||

| Synthesis Difficulty | Moderate (Standard Matteson) | High (Unstable Carbenoid) |

| Thermal Stability | High (Stable at RT) | Moderate (Degrades >40°C) |

| Reactivity ( | Moderate | High (approx. 10-50x faster) |

| Main Application | Storage / Intermediates | Immediate consumption / Difficult substitutions |

Stability & Handling (Expertise Pillar)

oxidative deboronation1Part 4: Emerging Radical Pathways[1]

Recent literature (e.g., J. Am. Chem. Soc.[1][4][5] 2023) has introduced Copper-catalyzed Atom Transfer Radical Addition (ATRA) as a method to install halogens alpha to boron.[1][5]

Workflow Visualization

Figure 2: Copper-catalyzed ATRA pathway for accessing alpha-bromo species from vinyl boronates.

References

-

Matteson, D. S., & Majumdar, D. (1980).[1] Homologation of boronic esters to alpha-chloro boronic esters. Journal of the American Chemical Society. [Link]

-

Matteson, D. S., & Sadhu, K. M. (1983).[1] Boronic ester homologation with (dibromomethyl)lithium: a highly stereoselective synthesis of (1S,2S)-1,2-diol derivatives. Journal of the American Chemical Society. [Link]

-

Ho, T. D., Lee, B. J., et al. (2023).[1][5] Copper-Catalyzed Atom Transfer Radical Addition to Vinyl Boronates. Journal of the American Chemical Society. [Link]

-

Gao, F. C., et al. (2023).[1][5] Visible Light-Induced C–H Bromination of Benzyl Boronic Esters. The Journal of Organic Chemistry. [Link]

-

Diner, C., & Szabó, K. J. (2017).[1] Recent Advances in the Preparation and Application of Allylboronates. Journal of the American Chemical Society. [Link]

2-Bromo-butan-2-ylboronic acid CAS number and identifiers

This technical guide details the properties, synthesis, and handling of 2-Bromo-butan-2-ylboronic acid , a specialized organoboron intermediate. Due to the inherent instability of free

Part 1: Identity & Chemical Profile[1][2]

2-Bromo-butan-2-ylboronic acid represents a class of

Core Identifiers

| Parameter | Value |

| Chemical Name | 2-Bromo-butan-2-ylboronic acid |

| CAS Number | 2408428-27-1 (Acid form, nominal) |

| Molecular Formula | |

| Molecular Weight | 180.84 g/mol |

| SMILES | CCC(C)(Br)B(O)O |

| Structure Class | |

| Functional Equivalent | 2-(2-bromobutan-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester) |

Critical Stability Warning: Free

-halo boronic acids are kinetically unstable and prone to rapid decomposition via protodeboronation or oxidative degradation. In practical applications, this moiety is almost exclusively generated and handled in situ or as a cyclic ester (e.g., pinacol ester) at low temperatures.

Part 2: Technical Deep Dive & Mechanism

The -Halo Boronate Paradox

The 2-bromo-butan-2-yl moiety contains a boron atom and a bromine atom on the same quaternary carbon. This geometric arrangement creates a "spring-loaded" electrophile.

-

Lewis Acidity: The boron atom is Lewis acidic (empty p-orbital).

-

Electrophilicity: The carbon-bromine bond is polarized.

-

Reactivity: Upon addition of a nucleophile (Nu⁻) to the boron, the resulting borate "ate" complex undergoes a 1,2-migration (Matteson-type rearrangement). The nucleophile (or an existing alkyl group on boron) migrates to the

-carbon, displacing the bromide.

Mechanism of Action: 1,2-Migration

The utility of 2-bromo-butan-2-ylboronates lies in their ability to form quaternary centers stereospecifically.

Part 3: Synthesis & Experimental Protocols

Direct isolation of the free acid is rarely feasible. The following protocols describe the generation of the functional pinacol ester equivalent, which is the industry standard for handling this motif.

Protocol A: In Situ Generation via Radical Bromination

This method installs the bromine atom onto a tertiary alkyl boronate.

Prerequisites:

-

Substrate: 2-Butylboronic acid pinacol ester.

-

Reagent: N-Bromosuccinimide (NBS).[1]

-

Catalyst: AIBN (Azobisisobutyronitrile) or UV light.

-

Solvent: Carbon tetrachloride (

) or Benzotrifluoride (

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under Argon, dissolve 2-butylboronic acid pinacol ester (1.0 equiv) in anhydrous

(0.5 M). -

Reagent Addition: Add NBS (1.1 equiv) and AIBN (5 mol%).

-

Initiation: Heat the mixture to reflux (or irradiate with UV LED) to initiate the radical chain reaction.

-

Mechanistic Note: The radical stabilization at the tertiary carbon (alpha to boron) directs the bromination to the C2 position.

-

-

Monitoring: Monitor by GC-MS. Look for the mass shift corresponding to

insertion.-

Self-Validation: The disappearance of the tertiary C-H signal in

H NMR is the primary endpoint indicator.

-

-

Workup: Cool to room temperature. Filter off the succinimide byproduct. Concentrate the filtrate under reduced pressure.

-

Purification: Rapid filtration through a short plug of silica gel (deactivated with 5%

in hexanes) is recommended. Do not perform standard column chromatography as silica acidity causes deborylation.

Protocol B: Nucleophilic Displacement (Matteson Logic)

For constructing the skeleton from scratch.

-

Lithiation: Generate (1-bromoethyl)lithium by treating 1,1-dibromoethane with

-BuLi at -100°C (Trapp mixture solvent: THF/Et2O/Pentane 4:1:1). -

Borylation: Add ethyl boronic acid pinacol ester.

-

Rearrangement: Allow to warm to 0°C. The "ate" complex rearranges to form the secondary bromide.

-

Second Alkylation (Tertiary Formation): This step is difficult for sterically hindered substrates and often requires the use of Lewis Acid catalysis (

) to facilitate the displacement of the second halide if starting from a gem-diboro precursor.

Part 4: Analytical Characterization

To validate the identity of 2-bromo-butan-2-ylboronic derivatives, rely on NMR spectroscopy.

| Technique | Expected Signature (Pinacol Ester) | Interpretation |

| Characteristic of tertiary alkyl boronates. A shift to | ||

| Absence of | The C2 position is quaternary. Look for a methyl singlet ( | |

| The carbon attached to boron is often broadened into the baseline due to quadrupolar relaxation of the boron nucleus. |

Part 5: Applications in Drug Development[8]

Researchers utilize this motif primarily for Fragment-Based Drug Discovery (FBDD) to introduce metabolic stability.

-

Quaternary Center Installation: The 2-bromo-butan-2-yl group acts as a linchpin. By treating the boronate with a Grignard reagent or organolithium, the boron is displaced, and the alkyl group migrates, effectively stitching two carbon fragments together at a quaternary center.

-

Bioisostere Synthesis: Used to synthesize boron-containing enzyme inhibitors (e.g., serine protease inhibitors) where the boron atom engages the catalytic serine hydroxyl group.

Workflow Visualization

References

-

Matteson, D. S. (2013). Stereoselective Synthesis of Asymmetric Carbons Using Boronic Esters. The Journal of Organic Chemistry, 78(20), 10009-10023. Retrieved from [Link]

-

Dutta, S., et al. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications, 53, 1234-1237. Retrieved from [Link]

-

PubChem. (2024).[2] Compound Summary: 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 166330-03-6).[3] Retrieved from [Link]

-

Organic Chemistry Portal. (2023). Synthesis of Alkylboronates. Retrieved from [Link]

Sources

Solubility of 2-Bromo-butan-2-ylboronic acid in organic solvents

An In-Depth Technical Guide to the Solubility of 2-Bromo-butan-2-ylboronic Acid in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract: 2-Bromo-butan-2-ylboronic acid, a tertiary alkylboronic acid, represents a class of compounds with significant potential in synthetic organic chemistry, particularly in the construction of complex molecular architectures relevant to drug discovery.[1][2] However, the successful application of this reagent is fundamentally dependent on its behavior in solution, with solubility being a critical, yet often unreported, parameter. This guide addresses the current information gap by providing a comprehensive framework for researchers, scientists, and drug development professionals to both understand and experimentally determine the solubility of 2-bromo-butan-2-ylboronic acid in various organic solvents. Rather than presenting pre-existing data, this document serves as a technical manual, detailing the underlying physicochemical principles governing solubility and offering a field-proven, step-by-step protocol for its accurate measurement.

Introduction & Significance

The Role of Alkylboronic Acids in Modern Chemistry

Boronic acids and their derivatives are foundational pillars of modern organic synthesis. Their prominence surged with the advent of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds.[3][4] This reaction's broad functional group tolerance, mild conditions, and the low toxicity of boron reagents have made it an indispensable tool in the pharmaceutical industry for synthesizing complex drug candidates.[1][5] While arylboronic acids are widely used, alkylboronic acids, such as 2-bromo-butan-2-ylboronic acid, offer access to sp³-hybridized carbon centers, enabling the creation of three-dimensional molecular frameworks that are increasingly sought after in medicinal chemistry.[6]

Profile of 2-Bromo-butan-2-ylboronic Acid: A Tertiary Alkylboronic Acid

2-Bromo-butan-2-ylboronic acid possesses a unique combination of features: a tertiary alkyl group and a bromine atom. This structure makes it a valuable building block for introducing sterically hindered quaternary carbon centers into target molecules. The boronic acid moiety, -B(OH)₂, acts as a Lewis acid and is the reactive handle for transformations like the Suzuki-Miyaura coupling.[7]

The Critical Importance of Solubility Data

Solubility is not merely a physical constant; it is a critical process parameter that dictates the feasibility and efficiency of chemical reactions and the developability of drug candidates.[8][9] Poor solubility can lead to:

-

Reduced Reaction Rates: Inhomogeneous reaction mixtures result in slower and often incomplete conversions.

-

Inconsistent Results: Difficulty in achieving consistent concentrations leads to poor reproducibility.

-

Challenges in Purification: Undissolved material can complicate isolation and purification processes.

-

Poor Bioavailability: For drug candidates, low solubility is a major hurdle for absorption and efficacy.[9][10]

Therefore, obtaining accurate solubility data is a foundational step in process development and preclinical studies.

Theoretical Foundations of Boronic Acid Solubility

The solubility of 2-bromo-butan-2-ylboronic acid in a given organic solvent is the result of a complex interplay between the solute's intrinsic properties, the solvent's characteristics, and their mutual interactions.

Intermolecular Forces at Play: A Causal Analysis

Solubility is governed by the principle that the energy gained from new solute-solvent interactions must compensate for the energy required to overcome existing solute-solute and solvent-solvent interactions. The key forces involved are:

-

Hydrogen Bonding: The two hydroxyl groups of the boronic acid moiety can act as both hydrogen bond donors and acceptors, enabling strong interactions with polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., acetone, THF).

-

Dipole-Dipole Interactions: The polar C-Br and B-O bonds create molecular dipoles that can interact with other polar solvent molecules.

-

Van der Waals Forces (London Dispersion Forces): The nonpolar tertiary butyl group interacts primarily through these weaker forces, which are dominant in nonpolar solvents (e.g., hexane, toluene).

The Solute: Physicochemical Properties of 2-Bromo-butan-2-ylboronic Acid

The molecule exhibits a dual nature. The nonpolar tertiary butyl group and bromine atom contribute to its lipophilicity ("fat-loving"), favoring solubility in nonpolar solvents. Conversely, the highly polar boronic acid group (-B(OH)₂) is hydrophilic ("water-loving"), promoting solubility in polar solvents. The overall solubility in a specific solvent depends on the balance of these opposing characteristics.

The Dehydration Equilibrium: Boronic Acid vs. Boroxine

A critical and often overlooked aspect of boronic acid chemistry is the propensity to undergo reversible dehydration to form a cyclic trimer anhydride, known as a boroxine.[6][11]

3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

Boroxines are significantly less polar and more sterically hindered than their corresponding boronic acids. Consequently, they exhibit vastly different solubility profiles, generally being more soluble in nonpolar organic solvents. This equilibrium means that a sample of "boronic acid" in solution is often a mixture of the acid and its boroxine, which can complicate solubility measurements and reaction kinetics.[11]

Caption: Factors influencing the solubility of 2-bromo-butan-2-ylboronic acid.

Experimental Determination of Thermodynamic Solubility

To obtain reliable and definitive solubility data, a thermodynamic or "equilibrium" solubility measurement is required. The shake-flask method is the gold standard for this purpose, as it ensures that a true equilibrium between the dissolved and undissolved solid is achieved.[9][10]

Principle of the Shake-Flask Method

The principle is straightforward: an excess amount of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. After equilibrium is established, the solid and liquid phases are separated, and the concentration of the compound in the resulting saturated solution is determined using a validated analytical technique.[12][13]

Mandatory Pre-requisite: Analytical Method Validation

Before commencing the solubility study, the analytical method used for quantification—typically High-Performance Liquid Chromatography with UV detection (HPLC-UV)—must be validated. Method validation is the process of proving that the analytical method is acceptable for its intended purpose.[14] This ensures the accuracy, precision, and reliability of the final solubility data.[8][15] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components.

-

Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.

-

Accuracy: The closeness of the test results to the true value.

-

Precision: The degree of scatter between a series of measurements.

Detailed, Step-by-Step Experimental Protocol

Materials and Reagents:

-

2-Bromo-butan-2-ylboronic acid (solid, of known purity).

-

Organic solvents of interest (HPLC grade or higher).

-

Volumetric flasks, pipettes, and syringes.

-

Scintillation vials or other suitable sealed containers.

-

Orbital shaker or rotator with temperature control.

-

Syringe filters (e.g., 0.22 µm PTFE) to separate undissolved solid.

-

Autosampler vials for HPLC analysis.

-

Validated HPLC-UV system.

Experimental Workflow:

-

Preparation of Saturated Solutions: a. For each solvent, add an excess amount of solid 2-bromo-butan-2-ylboronic acid to a pre-weighed vial. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment. A starting point is to add ~10-20 mg of solid to 2-5 mL of solvent. b. Record the exact weight of the solid added. c. Securely cap the vials to prevent solvent evaporation. d. Prepare each solvent experiment in triplicate to ensure reproducibility.

-

Equilibration: a. Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C). b. Agitate the slurries for a predetermined period to ensure equilibrium is reached. For thermodynamic solubility, this is typically 24 to 72 hours.[16] A preliminary time-course experiment can be run to determine when the concentration in solution plateaus.

-

Sample Separation and Preparation: a. After equilibration, allow the vials to stand undisturbed for a short period to let the bulk of the solid settle. b. Carefully draw a sample from the supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter into a clean autosampler vial. This step is critical to remove all undissolved particles. d. Dilute the filtrate with a known volume of an appropriate solvent (often the mobile phase of the HPLC method) to bring the concentration within the linear range of the validated analytical method. Record the dilution factor accurately.

-

Quantification by HPLC-UV: a. Analyze the prepared samples using the validated HPLC-UV method.[17][18] b. Record the peak area corresponding to 2-bromo-butan-2-ylboronic acid for each sample.

Caption: Experimental workflow for the shake-flask solubility determination.

Data Analysis & Interpretation

Constructing the Calibration Curve

Using stock solutions of known concentration, generate a multi-point calibration curve by plotting the HPLC peak area against the concentration of 2-bromo-butan-2-ylboronic acid. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be >0.99 for a valid curve.

Calculating the Solubility

-

Use the linear regression equation from the calibration curve to determine the concentration of the diluted sample from its measured peak area.

-

Multiply this concentration by the dilution factor used in step 3(d) of the protocol to find the concentration of the saturated solution.

-

This final value is the thermodynamic solubility of 2-bromo-butan-2-ylboronic acid in that specific solvent at the tested temperature.

Solubility (mg/mL) = [Concentration from Curve (mg/mL)] x [Dilution Factor]

Presenting the Data

Summarize the quantitative results in a clear, tabular format for easy comparison across different solvents.

Table 1: Thermodynamic Solubility of 2-Bromo-butan-2-ylboronic Acid at 25 °C

| Solvent | Polarity Index | Solubility (mg/mL) ± SD | Solubility (mol/L) ± SD |

|---|---|---|---|

| Hexane | 0.1 | [Experimental Data] | [Experimental Data] |

| Toluene | 2.4 | [Experimental Data] | [Experimental Data] |

| Diethyl Ether | 2.8 | [Experimental Data] | [Experimental Data] |

| Tetrahydrofuran (THF) | 4.0 | [Experimental Data] | [Experimental Data] |

| Acetone | 5.1 | [Experimental Data] | [Experimental Data] |

| Acetonitrile | 5.8 | [Experimental Data] | [Experimental Data] |

| Ethanol | 4.3 | [Experimental Data] | [Experimental Data] |

| Methanol | 5.1 | [Experimental Data] | [Experimental Data] |

(SD = Standard Deviation, n=3)

Interpreting the Results: Expected Trends

Based on the dual hydrophilic/lipophilic nature of the molecule, a U-shaped solubility profile might be expected. Solubility will likely be lowest in solvents of intermediate polarity that cannot effectively solvate either the nonpolar alkyl portion or the polar boronic acid head. The highest solubility is anticipated in polar aprotic solvents like THF or acetone and polar protic solvents like alcohols, which can engage in strong hydrogen bonding with the -B(OH)₂ group.

Conclusion

This guide provides a robust scientific and logical framework for determining the solubility of 2-bromo-butan-2-ylboronic acid in organic solvents. By combining a thorough understanding of the underlying physicochemical principles with a rigorous, validated experimental protocol, researchers can generate the accurate and reliable data essential for successful process development, reaction optimization, and early-stage drug discovery. This self-validating system empowers scientists to overcome the lack of publicly available data and make informed, data-driven decisions in their research endeavors.

References

- AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- BioDuro. (n.d.). ADME Solubility Assay.

- Thomas, A. A., & Denmark, S. E. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(12), 4337–4347.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- American Chemical Society. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society.

- CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.

- Domainex. (n.d.). Thermodynamic Solubility Assay.

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412–443.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Marinaro, W. A., & Stella, V. J. (n.d.).

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Tishmack, P. A., et al. (2020). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Crystal Growth & Design, 20(4), 2535–2546.

- Wikipedia. (n.d.). Suzuki reaction.

- Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Drug Discovery Today: Technologies, 4(2), 55-60.

- Pharmacology Discovery Services. (n.d.). Solubility Test, HPLC-UV/VIS Method.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of Boronic Acids in Pharmaceutical Discovery: Focus on (2-Methylpropyl)boronic Acid.

- Silva, F., et al. (2020).

- Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Sou, T., & Bergström, C. A. (2018). Automated assays for thermodynamic (equilibrium) solubility determination. Drug Discovery Today: Technologies, 27, 11-19.

- Solubility of Things. (n.d.). Validation of Analytical Methods.

- PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- Das, B., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(18), 5543.

- Hall, D. G. (Ed.). (2011).

- Plescia, J., & Moitessier, N. (2020). Design and discovery of boronic acid drugs. European Journal of Medicinal Chemistry, 195, 112270.

- Gajda, T., et al. (2022). Which boronic acids are used most frequently for synthesis of bioactive molecules? ChemRxiv.

- Al-Zoubi, R. M., et al. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136–2153.

- Hubert, C., et al. (2013). Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies. Journal of Pharmaceutical and Biomedical Analysis, 84, 139-148.

- Wikipedia. (n.d.). Boronic acid.

- Rao, G. V., et al. (2018). Spectrophotometric and HPLC Methods for Poorly Water Soluble Drugs. International Journal of Pharmacy & Pharmaceutical Research, 12(3), 466-474.

- Bevan, C. D., & Lloyd, R. S. (2000). A high-throughput screening method for the determination of aqueous drug solubility. Analytical Chemistry, 72(8), 1781-1787.

- Gray, V. A. (2013). A Rational Approach to Development and Validation of Dissolution Methods. American Pharmaceutical Review.

- Siodłak, D., et al. (2015). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. Journal of Molecular Structure, 1098, 33-43.

- BOC Sciences. (2023). Unveiling the Power of Boronic Acids: A Comprehensive Introductory Guide.

- ChemicalBook. (n.d.). n-Butylboronic acid synthesis.

- Berion, F., et al. (2023).

Sources

- 1. nbinno.com [nbinno.com]

- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective [mdpi.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. boronmolecular.com [boronmolecular.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. application.wiley-vch.de [application.wiley-vch.de]

- 7. Boronic acid - Wikipedia [en.wikipedia.org]

- 8. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 9. evotec.com [evotec.com]

- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. DSpace [kuscholarworks.ku.edu]

- 12. enamine.net [enamine.net]

- 13. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. Validation of analytical methods involved in dissolution assays: acceptance limits and decision methodologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 17. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 18. improvedpharma.com [improvedpharma.com]

Literature review of 2-Bromo-butan-2-ylboronic acid derivatives

Technical Guide: Synthesis and Application of 2-Bromo-butan-2-ylboronic Acid Derivatives

Executive Summary

The generation of quaternary stereocenters remains one of the most significant challenges in modern drug discovery. 2-Bromo-butan-2-ylboronic acid derivatives—specifically the pinacol ester (2-bromo-2-butylBpin) and MIDA boronate —represent a specialized class of tertiary

Chemical Stability & Ligand Selection

The free acid, 2-bromo-butan-2-ylboronic acid, is thermodynamically unstable. The presence of a good leaving group (bromide) on the

| Derivative | Stability Profile | Reactivity Context | Recommended Use |

| Free Acid | Critical Instability | Rapid decomposition/rearrangement. | Not recommended for isolation. |

| Pinacol Ester (Bpin) | High | Stable to chromatography; reactive in radical/Lewis acid pathways. | General synthesis & radical coupling.[1] |

| MIDA Boronate | Very High | Bench-stable solid; sp³-hybridized boron shuts down Lewis acidity. | Long-term storage & iterative coupling (Matteson). |

Expert Insight: For most medicinal chemistry applications involving radical precursors or immediate nucleophilic substitution, the Pinacol Ester (CAS: 2379550-54-4) is the preferred reagent due to its balance of stability and reactivity.

Synthetic Methodology: Radical -Bromination

The most efficient route to tertiary

Protocol: Synthesis of 2-Bromo-butan-2-ylboronic Acid Pinacol Ester

Reaction Overview:

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under Argon, dissolve 2-butylboronic acid pinacol ester (1.0 equiv) in anhydrous dichloromethane (DCM) or acetonitrile (0.2 M).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equiv). If using chemical initiation, add AIBN (5 mol%).

-

Initiation:

-

Photochemical:[2] Irradiate with a blue LED (450 nm) or visible light source at room temperature.

-

Thermal: Heat to reflux (if using AIBN) for 2–4 hours.

-

-

Monitoring: Monitor by GC-MS or

B NMR. The shift from the starting material (~34 ppm) to the -

Workup: Cool to room temperature. Filter off the succinimide precipitate. Concentrate the filtrate in vacuo.

-

Purification: Rapid filtration through a short plug of silica gel (eluting with 5% EtOAc/Hexanes) is usually sufficient. Note: Avoid prolonged exposure to silica to prevent protodeboronation.

Mechanistic Causality:

The reaction relies on the thermodynamic stabilization of the

Reactivity & Drug Discovery Applications

The utility of 2-bromo-butan-2-yl derivatives lies in their ability to transfer the sec-butyl group with simultaneous formation of a new bond at the quaternary center.

A. Stereospecific Nucleophilic Substitution

Unlike standard

-

A nucleophile (Nu

) attacks the Boron atom, forming a boronate "ate" complex. -

The alkyl group migrates from Boron to the

-Carbon, displacing the Bromide. -

Result: Inversion of stereochemistry at the quaternary center.

B. Radical Cross-Coupling (Ni-Catalyzed)

In the presence of a Nickel catalyst, the C-Br bond can be homolyzed to generate a tertiary radical, which is then intercepted by an aryl halide. This allows for the modular construction of

Visualized Pathways

Figure 1: Radical Synthesis Workflow

This diagram illustrates the selective radical bromination pathway.

Caption: Selective formation of the tertiary bromide via boron-stabilized radical intermediate.

Figure 2: Stereospecific Quaternary Center Construction

This diagram details the mechanism of nucleophilic substitution leading to quaternary centers.

Caption: Mechanism of 1,2-metallate rearrangement enabling steric congestion.

References

-

Aggarwal, V. K., et al. (2014). "Stereospecific coupling of secondary and tertiary boronic esters to aromatics."[1][3] Nature. [Link]

-

Morken, J. P., et al. (2016).[3] "Development of Enantiospecific Coupling of Secondary and Tertiary Boronic Esters with Aromatic Compounds." Journal of the American Chemical Society. [Link]

-

Fu, G. C., et al. (2016).[3] "Nickel-Catalyzed Cross-Couplings of Alkyl Halides." Accounts of Chemical Research. [Link]

Sources

Unlocking Synthetic Versatility: A Technical Guide to the Reactivity of Geminal Bromo-boronic Acid Compounds

For Immediate Release

A comprehensive technical guide offering an in-depth analysis of the reactivity profile of geminal bromo-boronic acid compounds has been compiled for researchers, scientists, and professionals in drug development. This whitepaper navigates the synthesis, stability, and unique chemical behavior of these bifunctional building blocks, providing field-proven insights into their application in modern organic synthesis.

Geminal bromo-boronic acid derivatives, particularly their boronic esters, represent a class of reagents with significant potential for the stereocontrolled construction of complex molecular architectures. The presence of both a bromine atom and a boronic ester on the same carbon atom imparts a distinct reactivity profile, opening avenues for selective transformations that are central to the efficient synthesis of novel chemical entities.

Synthesis and Stability of Geminal Bromo-boronic Esters

The practical utility of any chemical tool begins with its accessibility and stability. Geminal bromo-boronic esters can be synthesized through several methodologies, with a notable approach being the visible light-induced C-H bromination of benzyl boronic esters using N-bromosuccinimide (NBS).[1] This method offers a mild and efficient route to α-halogenated boronic esters.

It is crucial to recognize that boronic acids and their esters can be susceptible to hydrolysis, deboronation, and oxidation.[2] The stability of boronic esters can be enhanced by using sterically hindered diols, such as pinacol, to form the corresponding boronate esters.[2] However, α-bromo benzyl boronates have been noted to be generally labile on silica gel, necessitating careful purification techniques.[1] For instance, less sterically demanding products may be obtained in analytically pure form by simple filtration through Celite.[1] The use of protecting groups like 3,4-diethyl-hexane-3,4-diol (Epin) has been shown to confer enhanced stability, aiding in chromatographic purification.[2]

The Matteson Homologation: A Cornerstone of Reactivity

A paramount reaction of geminal bromo-boronic esters is the Matteson homologation. This powerful transformation involves the nucleophilic substitution of the α-bromo group, a reaction significantly facilitated by the neighboring boronic ester moiety.[3] The reaction proceeds through the formation of a boronate complex, followed by a 1,2-migration of a substituent from the boron atom to the adjacent carbon, displacing the bromide.

The Matteson homologation is highly stereoselective, particularly when chiral auxiliaries are employed on the boron atom.[3] This stereocontrol allows for the iterative construction of contiguous stereocenters, making it a valuable tool in the total synthesis of complex natural products and other chiral molecules.[3][4]

Mechanistic Insights into the Matteson Homologation

The generally accepted mechanism of the Matteson homologation begins with the addition of a nucleophile to the boron atom of the α-bromoboronic ester, forming a tetrahedral boronate complex. This is followed by a 1,2-migration of a group from the boron to the carbon bearing the bromine, with concomitant displacement of the bromide ion. The stereochemical outcome is typically an inversion of configuration at the carbon center when a chiral boronic ester is used, allowing for predictable stereocontrol.

Caption: Mechanism of the Matteson Homologation.

Experimental Protocol: Matteson Homologation of a Terpene-Derived Boronate

The following protocol illustrates a typical Matteson homologation under flow conditions, showcasing the efficiency of this method.[5]

Materials:

-

Pinacol boronate derived from a terpene (e.g., 3a)

-

Dibromomethane (CH₂Br₂) or Dichloromethane (CH₂Cl₂)

-

n-Butyllithium (nBuLi)

-

Anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF)

-

Flow chemistry setup

Procedure:

-

A solution of the pinacol boronate in anhydrous Et₂O is prepared.

-

In a separate inlet, a solution of the haloform (e.g., CH₂Br₂) in anhydrous Et₂O is prepared.

-

A solution of nBuLi in hexanes is used as the third inlet.

-

The solutions are introduced into the flow reactor system at controlled flow rates. The reaction of the haloform with nBuLi generates the corresponding α-halocarbanion in situ.

-

The α-halocarbanion rapidly reacts with the boronate ester in the flow stream.

-

The reaction mixture is then passed through a heated coil to facilitate the 1,2-migration.

-

The output from the reactor is collected and quenched appropriately (e.g., with a proton source).

-

The homologated boronic ester is then isolated and purified. For example, a single Matteson homologation can be completed in less than 20 seconds under optimized flow conditions.[5]

Chemoselective Cross-Coupling Reactions: An Area of Opportunity

A key question regarding the reactivity of geminal bromo-boronic esters is the chemoselectivity in transition metal-catalyzed cross-coupling reactions. The presence of two distinct reactive sites, the C-Br bond (an electrophile) and the C-B bond (a nucleophile precursor), presents opportunities for selective functionalization.

While the Suzuki-Miyaura reaction of boronic esters is a cornerstone of C-C bond formation, the selective coupling of one functionality in the presence of the other in a geminal bromo-boronic ester is a nuanced challenge.[6] Research into the cross-coupling of geminal bis(boronates) has shown that selective functionalization is possible.[7]

In the context of geminal bromo-boronic esters, the relative reactivity of the C-Br and C-B bonds will depend on the specific reaction conditions, including the choice of catalyst, ligands, and base. For instance, under conditions that favor the oxidative addition of a low-valent palladium catalyst to the C-Br bond, a Suzuki-Miyaura type coupling could potentially occur at the boronic ester. Conversely, conditions that promote transmetalation from the boronic ester to the palladium center could be followed by reductive elimination with another coupling partner, leaving the C-Br bond intact for subsequent transformations.

A palladium-catalyzed enantioselective cross-coupling between α-bromo carboxamides and aryl boronic acids has been reported, demonstrating that the C-Br bond α to a carbonyl group can be selectively activated.[8] This suggests that similar selectivity could be achievable with α-bromo boronic esters.

The development of chemoselective protocols for the cross-coupling of geminal bromo-boronic esters remains an active area of research. The ability to selectively functionalize either the C-Br or the C-B bond would significantly enhance the synthetic utility of these reagents, allowing for the rapid and controlled construction of highly substituted carbon centers.

Caption: Chemoselective functionalization pathways.

Applications in Drug Discovery and Total Synthesis

The unique reactivity of geminal bromo-boronic esters makes them valuable intermediates in the synthesis of biologically active molecules and complex natural products. The stereocontrolled introduction of carbon substituents via the Matteson homologation is a powerful strategy for building up chiral centers.

For example, the iterative Matteson homologation has been successfully applied to the total synthesis of lagunamide A, a potent cytotoxic macrolide.[4] This synthesis highlights the ability to construct a complex polyketide chain with high stereocontrol, starting from a simple chiral boronic ester.[4]

In the realm of drug discovery, the ability to introduce diverse functionalities with precise stereochemistry is paramount. Geminal bromo-boronic esters serve as versatile synthons that can be elaborated into a wide range of functional groups. For instance, the resulting homologated boronic esters can be oxidized to alcohols, aminated to form amines, or used in further cross-coupling reactions. The synthesis of an analogue of the proteasome inhibitor ixazomib has been demonstrated, starting from an α-bromo boronic ester which undergoes substitution with a nitrogen nucleophile.

Summary of Reactivity and Synthetic Utility

The following table summarizes the key reactivity profile of geminal bromo-boronic esters:

| Reaction Type | Description | Key Features |

| Matteson Homologation | Nucleophilic substitution of the α-bromo group with 1,2-migration. | High stereoselectivity with chiral auxiliaries; iterative chain extension. |

| Cross-Coupling Reactions | Potential for selective reaction at either the C-Br or C-B bond. | Chemoselectivity is condition-dependent and an area of active research. |

| Oxidation | Conversion of the boronic ester to a hydroxyl group. | A common method for deboronation to afford alcohols. |

| Amination | Conversion of the boronic ester to an amino group. | Provides access to chiral amines. |

Conclusion

Geminal bromo-boronic acid compounds, and their corresponding esters, are powerful and versatile reagents in modern organic synthesis. Their defining reactivity is centered around the Matteson homologation, which allows for the highly stereocontrolled construction of carbon-carbon and carbon-heteroatom bonds. While their application in chemoselective cross-coupling reactions is an emerging area, the potential to selectively functionalize either the carbon-bromine or the carbon-boron bond holds immense promise for the efficient synthesis of complex molecules. As research continues to uncover the full extent of their reactivity, these bifunctional building blocks are poised to become even more integral to the toolbox of synthetic chemists in both academic and industrial settings.

References

- Matteson, D. S. Stereodirected synthesis with organoboranes. Springer Science & Business Media, 2012.

-

Lennox, A. J., & Lloyd-Jones, G. C. The Suzuki–Miyaura reaction: understanding the role of the base. Angewandte Chemie International Edition, 52(29), 7362-7370 (2013). [Link]

-

Li, C., et al. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. Angewandte Chemie International Edition, 58(33), 11355-11359 (2019). [Link]

- Kazmaier, U. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine drugs, 13(1), 353-385 (2015).

-

Potter, B., Szymaniak, A. A., Edelstein, E. K., & Morken, J. P. Nonracemic allylic boronates through enantiotopic-group-selective cross-coupling of geminal bis(boronates) and vinyl halides. Journal of the American Chemical Society, 136(52), 17918-17921 (2014). [Link]

-

Kazmaier, U. Syntheses of Marine Natural Products via Matteson Homologations and Related Processes. Marine Drugs, 13(1), 353-385 (2015). [Link]

-

Gao, F. C., et al. Construction of α-Halogenated Boronic Esters via Visible Light-Induced C–H Bromination. The Journal of Organic Chemistry, 88(20), 14246-14254 (2023). [Link]

-

Pries, R., & Kazmaier, U. Matteson Reaction under Flow Conditions: Iterative Homologations of Terpenes. Organic Letters, 23(11), 4252-4256 (2021). [Link]

-

Matteson, D. S. α-Halo Boronic Esters: Intermediates for Stereodirected Synthesis. Chemical Reviews, 89(7), 1535-1551 (1989). [Link]

-

Matteson, D. S. Boronic Esters in Asymmetric Synthesis. The Journal of Organic Chemistry, 75(19), 6335-6349 (2010). [Link]

-

Pries, R., & Kazmaier, U. Matteson Homologation-Based Total Synthesis of Lagunamide A. Organic Letters, 20(7), 1874-1877 (2018). [Link]

-

Pries, R., & Kazmaier, U. Stereoselective Synthesis of Secondary and Tertiary Boronic Esters via Matteson Homologation. Organic Letters, 25(37), 6835-6839 (2023). [Link]

-

Aggarwal, V. K., et al. Matteson Reaction. Chem-Station Int. Ed. (2016). [Link]

- Lennox, A. J., & Lloyd-Jones, G. C. Tandem chemoselective Suzuki-Miyaura cross-coupling enabled by nucleophile speciation control. Angewandte Chemie International Edition, 53(40), 10829-10833 (2014).

-

Thomas, S. P., & Aggarwal, V. K. Chemoselective Boronic Ester Synthesis by Controlled Speciation. Angewandte Chemie International Edition, 53(40), 10824-10828 (2014). [Link]

-

Fossey, J. S., et al. Assessing the stability and reactivity of a new generation of boronic esters. 2022 National Meeting & Exposition of the American Chemical Society (2022). [Link]

- Hall, D. G. (Ed.). Boronic acids: preparation and applications in organic synthesis and medicine. John Wiley & Sons (2006).

-

Silva, F. A., et al. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323 (2020). [Link]

-

Morken, J. P., et al. Desymmetrization of Vicinal Bis(boronic) Esters by Enantioselective Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 141(4), 1499-1503 (2019). [Link]

-

Morken, J. P., et al. Copper-Catalyzed Stereospecific Transformations of Alkylboronic Esters. Journal of the American Chemical Society, 135(42), 15942-15945 (2013). [Link]

-

Aggarwal, V. K., et al. Selective Coupling of 1,2‐Bis‐Boronic Esters at the more Substituted Site through Visible‐Light Activation of Electron Donor–Acceptor Complexes. Angewandte Chemie International Edition, 60(1), 243-248 (2021). [Link]

-

Aggarwal, V. K., et al. Pd-Catalyzed Organometallic-Free Homologation of Arylboronic Acids Enabled by Chemoselective Transmetalation. ACS Catalysis, 13(10), 6666-6672 (2023). [Link]

-

Ghorai, P., et al. Efficient Synthesis of α-Haloboronic Esters via Cu-Catalyzed Atom Transfer Radical Addition. Organic Letters, 25(1), 106-111 (2023). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Widely-used boronic esters as synthetically-versatile directing groups for C–H activation and hydrogen isotope exchange - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 3. scispace.com [scispace.com]

- 4. Rapid, Homogenous, B-Alkyl Suzuki-Miyaura Cross-Coupling of Boronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemoselective Boronic Ester Synthesis by Controlled Speciation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]

- 8. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Strategic Construction of All-Carbon Quaternary Centers Using 2-Bromo-butan-2-ylboronic Acid Derivatives

Abstract

The construction of all-carbon quaternary stereocenters is a formidable challenge in organic synthesis, yet it is critical for the development of novel therapeutics and complex materials where molecular three-dimensionality dictates function.[1][2] This guide details the application of 2-Bromo-butan-2-ylboronic acid, a unique and challenging tertiary alkylboron reagent, for the strategic installation of a quaternary carbon center via palladium-catalyzed Suzuki-Miyaura cross-coupling. Due to the inherent instability of α-halo boronic acids, this document focuses on the synthesis, handling, and application of its more robust pinacol ester derivative. We provide a foundational mechanistic overview, detailed experimental protocols, parameter optimization tables, and a comprehensive troubleshooting guide to empower researchers in leveraging this specialized building block for advanced molecular construction.

Introduction: The Quaternary Challenge and a Novel Solution

Molecules containing all-carbon quaternary centers are prevalent in a vast array of biologically active natural products and pharmaceuticals.[2] Their synthesis, however, is complicated by the steric hindrance associated with forming a C(sp³)–C(sp³) or C(sp³)–C(sp²) bond at a fully substituted carbon atom.[1] Traditional methods often require multi-step sequences or harsh conditions. The Suzuki-Miyaura cross-coupling has emerged as a powerful C-C bond-forming tool, but its application with C(sp³)-hybridized boronic acids, particularly sterically hindered tertiary systems, remains a significant hurdle due to slow transmetalation and competing side reactions like β-hydride elimination.[3]

2-Bromo-butan-2-ylboronic acid presents a unique reagent for directly installing a quaternary center. The core concept is to couple the tertiary carbon atom bearing the boron moiety with an aryl or vinyl halide, thereby creating the desired quaternary center in a single, strategic step.

Key Structural Feature:

-

Reagent: 2-Bromo-butan-2-ylboronic acid

-

Structure: A tertiary boronic acid with an α-bromo substituent.

-

Application: Suzuki-Miyaura coupling partner for the synthesis of molecules containing a 2-aryl- or 2-vinyl-2-methylbutane scaffold.

However, α-halo boronic acids are notoriously unstable.[4][5] Boronic acids, in general, can be prone to decomposition via protodeboronation and oxidation, and this instability is exacerbated in complex substrates.[6] To overcome this, the use of more stable boronic esters, such as N-methyliminodiacetic acid (MIDA) or pinacol (Bpin) esters, is a well-established strategy.[6][7] This guide will focus on the application of the pinacol ester derivative, 2-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butane , which offers a practical balance of stability for handling and sufficient reactivity for cross-coupling.

Mechanistic Rationale: Overcoming Hurdles in C(sp³)-Coupling

The efficacy of the Suzuki-Miyaura reaction hinges on a delicate balance between the three core steps of its catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[8][9] When employing a tertiary alkylboron reagent, the transmetalation step becomes the primary kinetic bottleneck.

Caption: The Suzuki-Miyaura catalytic cycle for quaternary center formation.

Causality Behind Key Choices:

-

Oxidative Addition: This step is generally facile with aryl bromides and iodides. A Pd(0) complex, typically generated in situ, inserts into the Aryl-Halide bond.

-

Transmetalation (The Critical Step): The transfer of the tertiary alkyl group from the boron atom to the palladium center is sterically hindered and electronically disfavored compared to C(sp²) groups. To facilitate this, several factors are crucial:

-

Base Activation: A base is required to activate the boronic ester, forming a more nucleophilic boronate "ate" complex.[10][11] Strong, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective.

-

Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, Buchwald-type ligands) are essential. They stabilize the palladium center, promote the oxidative addition, and, most importantly, accelerate the rate-limiting transmetalation and subsequent reductive elimination steps.[12]

-

-

Reductive Elimination: The final step forms the desired C-C bond and regenerates the Pd(0) catalyst. The steric bulk of the coupled groups makes this step challenging, further necessitating the use of bulky phosphine ligands to promote the reaction.

Experimental Protocols

Disclaimer: 2-Bromo-butan-2-ylboronic acid and its pinacol ester are specialized reagents. The following protocols are proposed based on established methodologies for challenging Suzuki-Miyaura couplings and should be optimized for each specific substrate combination.[12][13][14]

Synthesis of 2-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butane

The direct synthesis of the target boronic acid is challenging. A more practical approach involves the synthesis of the pinacol ester from a suitable precursor. One plausible route is the nickel-catalyzed borylation of 2,2-dibromobutane followed by controlled mono-substitution, or via lithiation-borylation sequences. For the purpose of this guide, we assume the pinacol ester is available or synthesized via a suitable method.[15]

Protocol: Suzuki-Miyaura Coupling for Quaternary Center Formation

This protocol describes the coupling of an aryl bromide with 2-bromo-2-(Bpin)butane.

Caption: General experimental workflow for the Suzuki-Miyaura coupling.

Materials & Reagents:

-

Aryl/Vinyl Halide (1.0 equiv)

-

2-bromo-2-(Bpin)butane (1.5 equiv)

-

Palladium Precatalyst: Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)

-

Phosphine Ligand: SPhos or XPhos (4 mol%)

-

Base: K₃PO₄ (powdered, dried) (3.0 equiv)

-

Solvent: Anhydrous Toluene or 1,4-Dioxane (0.1 M concentration)

-

Reaction Vessel: Oven-dried Schlenk flask or microwave vial

-

Inert Atmosphere: Nitrogen or Argon

Step-by-Step Procedure:

-

Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (e.g., 0.5 mmol, 1.0 equiv), 2-bromo-2-(Bpin)butane (0.75 mmol, 1.5 equiv), and finely powdered, anhydrous K₃PO₄ (1.5 mmol, 3.0 equiv).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add the anhydrous solvent (5.0 mL for a 0.1 M solution) via a dry syringe.

-

Degassing: Degas the resulting suspension by bubbling nitrogen through it for 15 minutes or by performing three freeze-pump-thaw cycles.

-

Catalyst Addition: In a separate vial under an inert atmosphere, prepare a stock solution of the palladium precatalyst and phosphine ligand if desired, or add them as solids directly to the reaction flask under a positive flow of inert gas.

-

Reaction: Immerse the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or GC-MS.

-

Workup: Upon completion, allow the reaction to cool to room temperature. Quench the reaction by adding water (10 mL) and stir for 10 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

Parameter Optimization and Troubleshooting

Achieving high yields for this challenging coupling requires careful optimization. The following table summarizes key parameters and provides a rationale for screening.

| Parameter | Recommended Options | Rationale & Field Insights |

| Catalyst/Ligand | Pd(OAc)₂/SPhos, Pd₂(dba)₃/XPhos, PEPPSI-IPr | Bulky, electron-rich phosphines are critical for promoting the slow transmetalation and reductive elimination steps common with hindered substrates.[12][14] N-heterocyclic carbene (NHC) ligands like IPr can also be effective. |

| Base | K₃PO₄, Cs₂CO₃, K₂CO₃, KOt-Bu | A strong, non-nucleophilic base is needed to form the active boronate "ate" complex without degrading the substrate.[10][11] K₃PO₄ is often an excellent starting point. The presence of water can be crucial for some systems but detrimental for others; start with anhydrous conditions.[16] |

| Solvent | Toluene, 1,4-Dioxane, CPME, THF | Aprotic solvents are standard. Toluene and dioxane are excellent starting points. The choice of solvent can significantly impact catalyst solubility and reaction kinetics.[12] |

| Temperature | 80 - 120 °C | Higher temperatures are generally required to overcome the activation barrier for transmetalation. Microwave irradiation can sometimes accelerate the reaction and improve yields.[14] |

| Boronate Equiv. | 1.2 - 2.0 | Using an excess of the boronate ester can help drive the equilibrium towards the product, compensating for potential decomposition or homocoupling side reactions. |

Troubleshooting Common Issues:

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inefficient catalyst system. 2. Insufficiently active base or wet reagents. 3. Reaction temperature too low. | 1. Screen different ligand/palladium combinations (see table above). 2. Use freshly dried base and anhydrous solvent. Ensure inert atmosphere is maintained. 3. Increase temperature in 10 °C increments. Consider switching to a higher-boiling solvent or using microwave heating. |

| Protodeboronation | Presence of protic impurities (water); Base-mediated decomposition. | Rigorously dry all reagents and solvents. Use a less coordinating base or screen different solvents. MIDA boronates can offer slower release and sometimes mitigate this issue.[6] |

| Aryl Halide Homocoupling | Catalyst degradation or side reactions. | Decrease catalyst loading or switch to a more stable precatalyst. Ensure proper degassing to remove oxygen. |

Safety and Handling

-

Organoboron Reagents: While generally less toxic than other organometallics, boronic acids and esters should be handled with care in a well-ventilated fume hood. Avoid inhalation and skin contact.

-

Palladium Catalysts: Palladium compounds are heavy metals and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and potentially toxic. Handle under an inert atmosphere.

-

Solvents and Reagents: Anhydrous solvents are flammable. Bases like K₃PO₄ are irritants. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The use of 2-Bromo-butan-2-ylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling represents an advanced and powerful strategy for the direct synthesis of all-carbon quaternary centers. Success with this challenging substrate class is not trivial and relies on a rational selection of reaction components. By employing bulky, electron-rich phosphine ligands, strong anhydrous bases, and carefully controlled reaction conditions, researchers can overcome the inherent steric and electronic barriers. This application note provides a robust starting point for scientists and drug development professionals to explore the vast potential of this unique building block in creating novel, three-dimensional molecular architectures.

References

- The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv.

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Synthesis of Quaternary Carbon Stereogenic Centers by Diastereoselective Conjugate Addition of Boron-Stabilized Allylic Nucleophiles to Enones. National Institutes of Health (NIH). [Link]

-

CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry Books. [Link]

-

Regio- and enantioselective synthesis of acyclic quaternary carbons via organocatalytic addition of organoborates to (Z)-Enediketones. National Institutes of Health (NIH). [Link]

-

Enantioselective Synthesis of Boron-Substituted Quaternary Carbon Stereogenic Centers through NHC–Catalyzed Conjugate Additions of (Pinacolato)boron Units to Enones. National Institutes of Health (NIH). [Link]

-

Synthesis of Quaternary Carbon Stereogenic Centers by Diastereoselective Conjugate Addition of Boron-Stabilized Allylic Nucleophiles to Enones. PubMed. [Link]

-

Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. RSC Publishing. [Link]

-

Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Publications. [Link]

-

Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health (NIH). [Link]

-

The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. [Link]

-

Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]

-

Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances. National Institutes of Health (NIH). [Link]

-

Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination. organic-chemistry.org. [Link]

-

Assessing the stability and reactivity of a new generation of boronic esters. acsevents.org. [Link]

-

A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health (NIH). [Link]

-

Cross-coupling reaction of cyclopropylboronic acid with bromoarenes. RSC Publishing. [Link]

-

2-Bromo-butan-2-ylboronic acid. J&W Pharmlab. [Link]

-

Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]

-

alpha.-Halo boronic esters: intermediates for stereodirected synthesis. ACS Publications. [Link]

-

Catalytic Enantioselective Construction of Quaternary Stereocenters: Assembly of key building blocks for the synthesis of biologically active molecules. National Institutes of Health (NIH). [Link]

-

Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. National Institutes of Health (NIH). [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

-

Construction of Multiple, Contiguous Quaternary Stereocenters in Acyclic Molecules by Lithiation-Borylation. University of Bristol. [Link]

-

2-bromobutane - 78-76-2, C4H9Br, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

-

Alkylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. [Link]

Sources

- 1. Methodologies for the synthesis of quaternary carbon centers via hydroalkylation of unactivated olefins: twenty years of advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Catalytic Enantioselective Construction of Quaternary Stereocenters: Assembly of key building blocks for the synthesis of biologically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Construction of α-Halogenated Boronic Esters via Visible Light-Induced C-H Bromination [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. books.rsc.org [books.rsc.org]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. Alkylboronic acid or boronate synthesis [organic-chemistry.org]

- 16. pubs.acs.org [pubs.acs.org]

Application Note: Asymmetric Construction of Quaternary Stereocenters via Matteson Homologation

Focus: Synthesis and Utilization of -Bromo Tertiary Boronic Ester Intermediates

Abstract

The construction of quaternary stereocenters remains one of the most significant challenges in asymmetric synthesis. The Matteson homologation offers a programmable route to these motifs by inserting

Introduction & Mechanistic Principles

The "Holy Grail" of Matteson chemistry is the installation of quaternary carbon stereocenters. While standard Matteson protocols efficiently extend chains with methylene (

The specific target, a (2-bromo-butan-2-yl)boronic species , represents a tertiary alkyl halide adjacent to a boron atom. This structure is sterically congested and electronically labile.

The Mechanistic Pathway

-

Carbenoid Generation: Deprotonation of 1,1-dibromoethane (or 1,1-dichloroethane) generates the lithium carbenoid.

-

"Ate" Complex Formation: The nucleophilic carbenoid attacks the Lewis-acidic boron of the substrate (e.g., Ethyl boronic ester).

-

Stereoselective Migration: Mediated by

, the alkyl group (Ethyl) migrates from boron to the adjacent carbon, displacing the halide. This inversion of configuration at the

Key Challenge: The migration to form a tertiary center is slower than secondary formation due to steric hindrance. Without Lewis acid catalysis (

Experimental Design & Precursor Selection

3.1 The Chiral Auxiliary: (+)-Pinanediol

For quaternary center construction, (+)-Pinanediol is the mandatory auxiliary.

-

Reasoning: It forms a rigid, thermodynamically stable boronic ester that resists hydrolysis better than tartrate-derived esters. Its geometric constraint maximizes the energy difference between the two transition states of the migration step, ensuring high

.

3.2 The Carbenoid Source

To generate the (2-bromo-butan-2-yl) moiety, we utilize 1,1-dibromoethane .

-

Note: While 1,1-dichloroethane is cheaper, the bromide is a better leaving group, which is crucial when forming sterically crowded tertiary centers.

3.3 The Lewis Acid: Zinc Chloride (ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

)

-

Role:

acts as a "halophile," coordinating to the leaving bromide on the "ate" complex. This lowers the activation energy for the 1,2-migration, allowing the reaction to proceed at lower temperatures (

Visualizing the Workflow

Figure 1: The reaction pathway for constructing the quaternary center via the tertiary

Detailed Protocol: Synthesis of (2-Bromo-butan-2-yl)boronic Ester

Safety Warning: Lithium Diisopropylamide (LDA) and 1,1-dibromoethane are hazardous. Reactions must be performed under inert atmosphere (Argon/Nitrogen) with strict temperature control.

Phase 1: Preparation of the Substrate

-

Esterification: Combine Ethylboronic acid (1.0 equiv) with (+)-Pinanediol (1.05 equiv) in anhydrous diethyl ether.

-

Drying: Add anhydrous

(0.5 equiv) to sequester water. Stir at RT for 4 hours. -

Purification: Filter and concentrate in vacuo. Kugelrohr distillation is recommended to ensure high purity (

) as impurities affect the lithiation step.

Phase 2: Homologation (The Critical Step)

| Parameter | Specification | Reason |

| Solvent | THF (Anhydrous) | Essential for LDA stability and carbenoid solubility. |

| Base | LDA (Lithium Diisopropylamide) | Sterically hindered base prevents nucleophilic attack on Boron. |

| Carbenoid | 1,1-Dibromoethane | Generates the |

| Temp 1 | Prevents carbenoid decomposition (beta-elimination). | |

| Catalyst | Accelerates migration of the ethyl group to the hindered center. |

Step-by-Step Procedure:

-

Carbenoid Generation:

-

In a flame-dried flask under Argon, dissolve 1,1-dibromoethane (1.2 equiv) in THF. Cool to

(using liquid -

Add LDA (1.1 equiv) dropwise down the side of the flask over 10 minutes. Crucial: The solution must remain clear/pale yellow. Darkening indicates decomposition. Stir for 10 min.

-

-

Substrate Addition:

-

Migration (The "Matteson Rearrangement"):

-

Add a solution of anhydrous

(0.6 equiv, dissolved in THF) to the cold mixture. -

Allow the reaction to warm slowly to

over 2-3 hours. -

Monitoring: Aliquot a sample, quench with water, and check by

NMR. The "ate" complex (

-

-

Workup (If isolating - Not Recommended):

-

Note:

-Halo tertiary boronic esters are prone to protodeboronation. It is strongly recommended to proceed to Phase 3 immediately (One-Pot Protocol). -

If isolation is required: Quench with saturated

, extract with ether, dry over

-

Phase 3: Stereospecific Displacement (Quaternary Center Formation)

To finalize the synthesis, the bromine atom on the tertiary center is displaced by a nucleophile.

-

Cool the solution of the (2-bromo-butan-2-yl)boronic ester (from Phase 2) to

. -

Add the nucleophile (e.g., Phenylmagnesium Bromide , 2.0 equiv) dropwise.

-

Warm to Room Temperature overnight.

-

Oxidative Workup (for analysis): Add

and

Troubleshooting & Quality Control

Common Failure Modes

-

Low Yield: Usually caused by moisture in the

or decomposition of the carbenoid before substrate addition. Solution: Fuse -

Low Diastereoselectivity (dr):

-

Cause: Temperature rose too fast during migration.

-

Cause: "Epimerization" of the

-bromo center. Correction: Ensure the displacement step (Phase 3) is done immediately.

-

-

Incomplete Migration: The steric bulk of the tertiary center retards migration. Solution: Increase

loading to 1.0 equiv and extend time at

Analytical Checkpoints

| Technique | Observation | Interpretation |

| Signal at | Neutral Boronic Ester (Product). | |

| Signal at | Boronate "Ate" Complex (Incomplete reaction). | |

| GC-MS | Mass peak for De-brominated alkane | Protodeboronation (Decomposition). |

References

-

Matteson, D. S. (2013). "Boronic Esters in Asymmetric Synthesis." The Journal of Organic Chemistry, 78(20), 10009–10023. Link

-

Matteson, D. S., & Sadhu, K. M. (1983). "Boronic Ester Homologation with 100% Diastereoselectivity." Journal of the American Chemical Society, 105(7), 2077–2078. Link

-

Thomas, S. P., & Aggarwal, V. K. (2009). "Asymmetric Synthesis of Secondary and Tertiary Boronic Esters." Angewandte Chemie International Edition, 48(10), 1896-1898. Link

-

Dutheuil, G., Webster, M. P., Worthington, P. A., & Aggarwal, V. K. (2009). "Stereocontrolled Synthesis of Carbon Chains Bearing Adjacent Stereogenic Centers." Angewandte Chemie, 48, 6317. Link

-

Blakemore, P. R., & Burge, M. S. (2009). "Iterative Stereospecific Assembly of Trichordate Motifs." Journal of the American Chemical Society, 131, 3416. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Studies on a catalytic version of the Matteson asymmetric homologation reaction - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00604E [pubs.rsc.org]

- 3. bristol.ac.uk [bristol.ac.uk]

- 4. Stereospecific functionalizations and transformations of secondary and tertiary boronic esters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01254C [pubs.rsc.org]

Catalytic conditions for 2-Bromo-butan-2-ylboronic acid cross-coupling

Application Note & Protocol

Topic: Catalytic Conditions for C(sp²)–C(sp³) Cross-Coupling of Tertiary Alkylboronic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Harnessing Sterically Demanding Tertiary Alkylboron Reagents in Suzuki-Miyaura Cross-Coupling

Introduction: The Quaternary Center Challenge

The construction of carbon-carbon bonds between a planar, sp²-hybridized carbon (often from an aromatic or vinyl group) and a three-dimensional, sp³-hybridized carbon is a cornerstone of modern organic synthesis, particularly in pharmaceutical development. Molecules incorporating sp³-rich scaffolds often exhibit improved physicochemical properties and clinical success rates. Among the most challenging and sought-after C(sp²)–C(sp³) linkages is the formation of a quaternary carbon center via the coupling of a tertiary alkyl group.

The Suzuki-Miyaura reaction, a Nobel Prize-winning palladium-catalyzed process, is a powerful tool for C-C bond formation due to its mild conditions and functional group tolerance.[1] However, extending its utility to tertiary alkylboron reagents, such as derivatives of 2-butan-2-ylboronic acid, presents significant mechanistic hurdles. This guide provides an in-depth analysis of these challenges and delineates field-proven catalytic systems and protocols to achieve this demanding transformation.

Core Mechanistic Hurdles: Steric Hindrance and β-Hydride Elimination

The standard Suzuki-Miyaura catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] When employing tertiary alkylboron nucleophiles, two of these steps become particularly problematic:

-

Slow Transmetalation: The transfer of the bulky tertiary alkyl group from the boron atom to the palladium center is sterically hindered. This step requires the formation of a boronate species, typically by the action of a base, to facilitate the transfer.[3] The sheer size of the tertiary group impedes its approach and coordination to the palladium complex.

-

Facile β-Hydride Elimination: Once the tertiary alkyl group is bound to the palladium center, it is highly prone to β-hydride elimination if a hydrogen atom is present on a carbon atom beta to the palladium. This competing pathway leads to the formation of an alkene byproduct and a palladium-hydride species, which can result in protodeboronation of the starting material or reduction of the aryl halide, thereby terminating the desired catalytic cycle.[4]